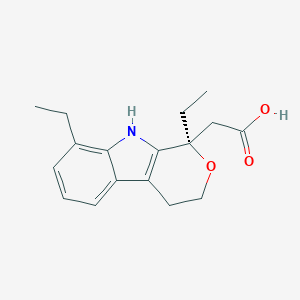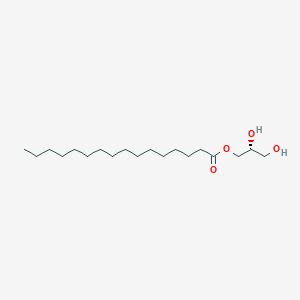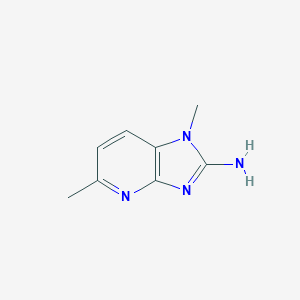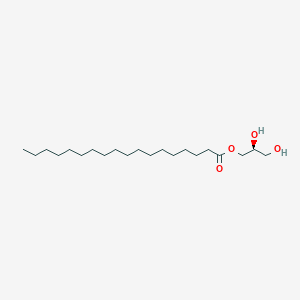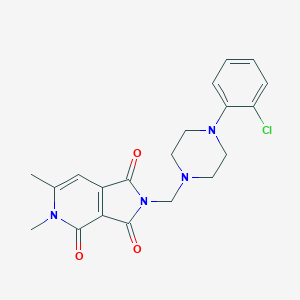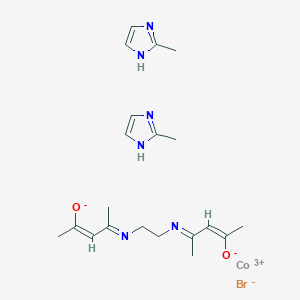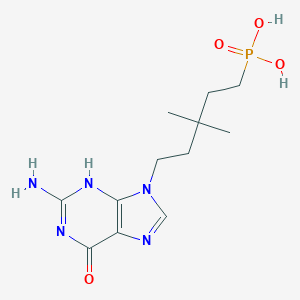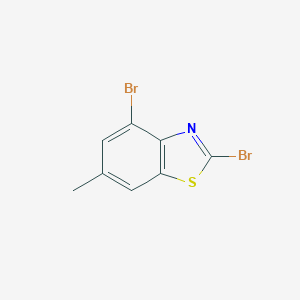
2,4-Dibromo-6-methylbenzothiazole
Übersicht
Beschreibung
2,4-Dibromo-6-methylbenzothiazole (DBMB) is a chemical compound that belongs to the family of benzothiazoles. It is a synthetic compound that is widely used in scientific research applications. The compound is used as a reagent in organic synthesis, and it has been found to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-methylbenzothiazole is not fully understood. It has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphatases. It has also been found to interact with DNA and RNA, although the significance of this interaction is not clear.
Biochemische Und Physiologische Effekte
2,4-Dibromo-6-methylbenzothiazole has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has also been found to have anti-inflammatory and antioxidant properties. 2,4-Dibromo-6-methylbenzothiazole has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-Dibromo-6-methylbenzothiazole in lab experiments is its wide range of biological activities. It has been found to have a variety of effects on cells and tissues, making it a useful tool for studying biological processes. However, one limitation of using 2,4-Dibromo-6-methylbenzothiazole is its potential toxicity. It has been shown to be toxic to certain cell types, and its effects on animals and humans are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 2,4-Dibromo-6-methylbenzothiazole. One area of interest is the development of 2,4-Dibromo-6-methylbenzothiazole derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of 2,4-Dibromo-6-methylbenzothiazole as a potential drug target for the treatment of cancer and other diseases. Finally, the use of 2,4-Dibromo-6-methylbenzothiazole as a probe to study the structure and function of proteins is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-methylbenzothiazole has been found to have a wide range of biological activities. It has been used as a reagent in organic synthesis, and it has also been used as a probe to study the structure and function of proteins. 2,4-Dibromo-6-methylbenzothiazole has been found to inhibit the activity of certain enzymes, and it has been investigated as a potential drug target for the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
155596-87-5 |
|---|---|
Produktname |
2,4-Dibromo-6-methylbenzothiazole |
Molekularformel |
C8H5Br2NS |
Molekulargewicht |
307.01 g/mol |
IUPAC-Name |
2,4-dibromo-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Br2NS/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3 |
InChI-Schlüssel |
SJTCFJOBMFPSAW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)Br)N=C(S2)Br |
Kanonische SMILES |
CC1=CC2=C(C(=C1)Br)N=C(S2)Br |
Synonyme |
2,4-DIBROMO-6-METHYLBENZOTHIAZOLE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

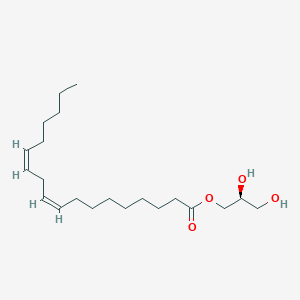
![1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine](/img/structure/B134704.png)
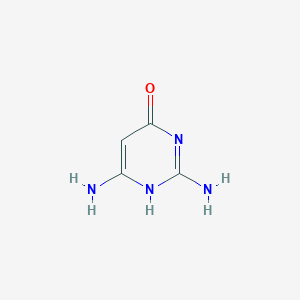
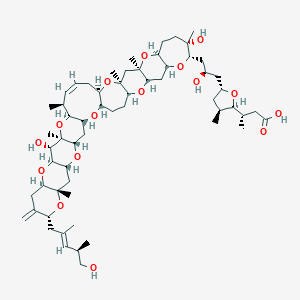
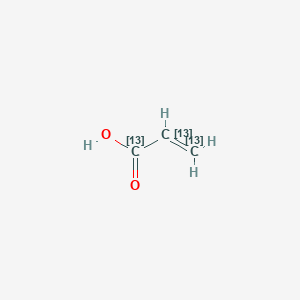
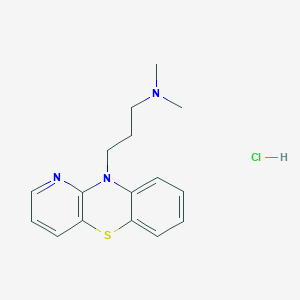
![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)
